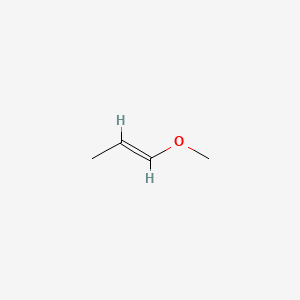

1-Methoxy-1-propene

Description

Contextualization of Enol Ethers in Organic Chemistry Research

Enol ethers are a class of organic molecules characterized by an alkene double bond with an alkoxy substituent. wikipedia.org Their general structure is R2C=CR-OR. wikipedia.org This functional group renders the alkene electron-rich due to the electron-donating nature of the oxygen atom, which can share its lone pair of electrons with the pi-system of the double bond. alfa-chemistry.com This electronic property makes enol ethers highly reactive towards electrophiles and valuable intermediates in a wide array of organic transformations. wikipedia.orgalfa-chemistry.com They are considered activated olefins and are key substrates in reactions like the Diels-Alder reaction. alfa-chemistry.com

Significance of 1-Methoxy-1-propene (B1630363) as a Research Target and Synthon

This compound, a specific enol ether, serves as a versatile synthon in organic synthesis. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The utility of this compound extends to its role as a monomer in the production of polymers like polyvinyl alcohol and polyvinyl acetate (B1210297). guidechem.com It is also employed as a solvent and a precursor for synthesizing other organic compounds. guidechem.com Its silyl (B83357) derivative, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, is instrumental in the synthesis of chiral β-lactams and acts as an initiator in group-transfer polymerization. thermofisher.com Furthermore, tin-containing derivatives like 3-methoxy-1-(tributylstannyl)-1-propene are also recognized as versatile vinyltin (B8441512) synthons. acs.orgjst.go.jp

Historical Development of Research on Alkenyl Ethers

The investigation of ether lipids, which include alkenyl ethers, dates back to the early 20th century. In 1909, the presence of a non-saponifiable lipid fraction was identified in starfish isolates. nih.gov Later, in the 1950s, the specific chemical structure of the alk-1-enyl (vinyl ether) linkage at the sn-1 position of some phosphatidylethanolamine (B1630911) species was established. nih.gov A significant breakthrough came in 1969 with the cell-free synthesis of the alkyl ether bond, confirming their presence in animal tissues. nih.gov Early work by Wislicenus on ethyl vinyl ether laid the groundwork for understanding the halogenation, hydrolysis, and polymerization of simple enol ethers. alfa-chemistry.com The advent of advanced analytical techniques, particularly mass spectrometry, has been crucial in overcoming the challenges of characterizing and differentiating various ether lipid structures. nih.gov

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

Current research on this compound and related enol ethers is focused on expanding their synthetic utility and understanding their reaction mechanisms. For instance, recent studies have explored the iridium-catalyzed hydroarylation of alkenyl ethers, a significant advance in the regio- and enantioselective functionalization of internal alkenes. acs.org The development of new catalytic systems, including the use of organic acids for group transfer polymerization, continues to be an active area of investigation. rsc.orgrsc.org

However, challenges remain. A significant data gap exists for the fundamental physicochemical properties of many enol ethers, including this compound. For example, experimental data on vapor pressure, solubility, and phase diagrams are scarce, which can hinder process modeling and optimization. Furthermore, while enol ethers are known to undergo reactions like cycloadditions, controlling the regioselectivity and stereoselectivity of these reactions remains a key objective. meta-synthesis.comlibretexts.org The atmospheric chemistry of enol ethers, such as their reactions with ozone, is also an area of ongoing study to assess their environmental impact. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C4H8O |

| IUPAC Name | (E)-1-methoxyprop-1-ene |

| Molar Mass | 72.11 g/mol |

| CAS Number | 7319-16-6 |

Source: PubChem nih.gov

Table 2: Reactions of this compound Derivatives

| Derivative | Reagent(s) | Product Type | Reference |

| 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | (S)-alkylidene(1-arylethyl)amines, TiCl4 | Chiral β-lactams | thermofisher.com |

| 1-Methoxy-1-(trialkylsiloxy)-2-methyl-1-propene | Alkyl crotonates, Silicon Lewis acid | Poly(alkyl crotonate) | rsc.org |

| 1-Methoxy-1,3-butadiene | Acrylonitrile (B1666552) | 3-methoxy-4-cyanocyclohexene | meta-synthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMVQKOXILNZQR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308574 | |

| Record name | 1-Propene, 1-methoxy-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4188-69-6, 7319-16-6 | |

| Record name | 1-Propene, 1-methoxy-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4188-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-methoxy-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-methoxyprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, 1-methoxy-, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxy 1 Propene

Alcohol Elimination Strategies and Optimization Studies

The dehydration of alcohols presents a direct route to alkenes. However, the direct elimination of water from an ether-alcohol to form a vinyl ether like 1-methoxy-1-propene (B1630363) is less common and often requires specific conditions to control the regioselectivity and prevent undesired side reactions.

One approach involves the use of reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. masterorganicchemistry.com This method converts the hydroxyl group into a better leaving group, facilitating an E2 elimination. masterorganicchemistry.com The mechanism involves the formation of a chlorophosphate ester, which is then eliminated by the base to yield the alkene. masterorganicchemistry.com This process is generally milder than direct acid-catalyzed dehydration and can prevent carbocation rearrangements. masterorganicchemistry.com

Optimization studies for alcohol elimination often focus on reaction temperature, the choice of base, and the solvent system to maximize the yield of the desired alkene and control stereoselectivity. For instance, in related systems, the use of bulky bases can favor the formation of the less substituted (Hofmann) product. youtube.com

Alcohol Elimination Strategies and Optimization Studies

Dehydrohalogenation Pathways and Stereoselectivity Research

Dehydrohalogenation is a widely used method for the synthesis of alkenes and can be applied to produce vinyl ethers. researchgate.netausetute.com.au This reaction involves the removal of a hydrogen halide (H-X) from an alkyl halide. ausetute.com.au For the synthesis of this compound, a suitable starting material would be a 1-halo-1-methoxypropane or a 2-halo-1-methoxypropane.

The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt), often in an alcoholic solvent. ausetute.com.au The mechanism of dehydrohalogenation can proceed through either an E1 or E2 pathway. The E2 mechanism is a one-step process where the base removes a proton and the leaving group departs simultaneously. youtube.com This pathway is favored by strong, unhindered bases and primary or secondary alkyl halides. youtube.commasterorganicchemistry.com The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton and the leaving group are on opposite sides of the C-C bond.

In the case of unsymmetrical haloalkanes, the dehydrohalogenation can lead to a mixture of products. ausetute.com.au The regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, or the Hofmann rule, which favors the less substituted alkene, often when a bulky base is used. youtube.com

Research into the stereoselectivity of dehydrohalogenation reactions for vinyl ether synthesis is crucial for obtaining specific isomers (E/Z) of this compound. The choice of base, solvent, and reaction temperature can significantly influence the stereochemical outcome. For instance, the dehydrohalogenation of 1,1-dihaloalkenes is a common method for preparing haloalkynes, which can be precursors to other functionalized alkynes. orgsyn.org

Recent advancements have explored the use of ionic liquids as catalysts for dehydrohalogenation reactions. google.com These catalysts can offer advantages in terms of reaction rates and selectivity. google.com

Reactivity and Mechanistic Investigations of 1 Methoxy 1 Propene

Electrophilic Activation and Addition Reactions

1-Methoxy-1-propene (B1630363), as an enol ether, possesses an electron-rich carbon-carbon double bond due to the electron-donating nature of the methoxy (B1213986) group. This characteristic makes it highly susceptible to attack by electrophiles. The general reactivity stems from the resonance stabilization of the carbocation intermediate formed upon electrophilic addition.

Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms

The acid-catalyzed hydrolysis of vinyl ethers like this compound is a well-studied process that proceeds through a rate-determining proton transfer to the β-carbon of the double bond. researchgate.netrsc.org This initial protonation step generates a resonance-stabilized alkoxycarbocation intermediate. cdnsciencepub.com Subsequent rapid hydration of this cation leads to a hemiacetal, which then quickly decomposes to yield an aldehyde (propanal) and methanol (B129727). researchgate.netcdnsciencepub.com

The generally accepted mechanism involves the following steps:

Protonation: The vinyl ether is protonated at the β-carbon by a hydronium ion, forming a carbocation intermediate that is stabilized by the adjacent oxygen atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.

Decomposition: The hemiacetal decomposes to form propanal and methanol.

Studies on similar vinyl ethers have confirmed this mechanism. For instance, the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether shows a significant solvent isotope effect (kH+/kD+ = 3.68), indicating rate-determining proton transfer. cdnsciencepub.com Oxygen-18 tracer studies further support that water attacks the cationic carbon to form a hemiacetal. cdnsciencepub.com The reaction is first-order in both the vinyl ether and the hydronium ion and exhibits general acid catalysis. rsc.org

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. The reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst would yield a mixed acetal (B89532). The reaction between propylene (B89431) oxide and methanol, which produces methoxypropanol, is an example of an alcoholysis reaction. atamanchemicals.com

Halogenation Reaction Pathways and Regioselectivity Studies

The halogenation of enol ethers proceeds via an electrophilic addition mechanism. The reaction of halogens (e.g., Cl₂, Br₂) with this compound is expected to be rapid. The regioselectivity of this addition is governed by the stability of the intermediate halonium ion and the subsequent carbocation.

The addition of a halogen (X₂) to an alkene typically proceeds through a cyclic halonium ion intermediate. In the case of this compound, the electron-donating methoxy group directs the electrophilic attack of the halogen to the β-carbon, leading to the formation of a more stable α-alkoxy-β-halocarbocation. The subsequent attack by the halide ion (X⁻) results in the dihalogenated product. The regiochemistry of these reactions can be influenced by the nature of the halogen and the substituents on the alkene. acs.org For instance, studies on the halogenation of various alkenes in methanol have shown a progressive change from Markovnikov to anti-Markovnikov products depending on the electronic nature of the substituents. acs.org

The stereochemistry of halogen addition to linear enol ethers has been shown to be dependent on the configuration (Z or E) of the starting olefin, suggesting a kinetically controlled process. acs.org

Electrophilic Alkylation and Acylation Processes

Electrophilic alkylation of enol ethers like this compound can be achieved using alkyl halides in the presence of a Lewis acid. wikipedia.org Silyl (B83357) enol ethers, which are structurally related to enol ethers, are effectively alkylated by Sₙ1-reactive electrophiles such as tertiary, allylic, or benzylic alkyl halides, often catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.orgbham.ac.uk The reaction proceeds through the formation of a carbocation from the alkyl halide, which is then attacked by the electron-rich double bond of the enol ether.

The general mechanism involves:

Formation of a carbocation from the alkylating agent.

Nucleophilic attack by the enol ether on the carbocation.

Loss of a proton or silyl group to yield the alkylated product.

Acylation reactions can be performed using acyl halides or anhydrides, typically with a Lewis acid catalyst. The enol ether acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Stereochemical Outcomes of Electrophilic Additions

The stereochemistry of electrophilic additions to alkenes is a critical aspect of their reactivity. For enol ethers, the formation of an achiral enol or enolate intermediate during reactions can lead to racemization if the α-carbon is a stereocenter. jove.com The planar geometry of the enol allows for the electrophile to attack from either the top or bottom face with equal probability, resulting in a racemic mixture of enantiomers. jove.com

In the context of halogenation, the addition to Z- and E-isomers of linear enol ethers often proceeds with high stereoselectivity, leading to erythro and threo diastereomers, respectively. acs.org The ratio of these isomers is dependent on the specific enol ether and the halogenating agent used. acs.org The stereochemical outcome is often a result of a concerted or near-concerted anti-addition of the halogen across the double bond.

Cycloaddition Reactions Involving this compound

This compound, as an electron-rich alkene, is a suitable dienophile for certain types of cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactions as Dienophiles: Kinetic and Thermodynamic Aspects

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-donating groups. Therefore, this compound, with its electron-donating methoxy group, can act as an effective dienophile.

The reaction is subject to kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the endo product is typically favored due to secondary orbital interactions that stabilize the transition state. masterorganicchemistry.comacs.org At higher temperatures, the reaction becomes reversible (retro-Diels-Alder), and the more thermodynamically stable exo product may predominate. masterorganicchemistry.com

The rate of a Diels-Alder reaction is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the dienophile, like the methoxy group in this compound, raise the energy of the HOMO, which can either increase or decrease the reaction rate depending on whether it is a normal or inverse-electron-demand Diels-Alder reaction. In a normal Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile like this compound. wikipedia.org

Table of Reaction Parameters for Diels-Alder Reactions

| Parameter | Influence on Reaction |

|---|---|

| Temperature | Low temperature favors the kinetic (endo) product; high temperature can lead to the thermodynamic (exo) product via a retro-Diels-Alder reaction. masterorganicchemistry.com |

| Pressure | Ultrahigh pressures can mediate highly selective Diels-Alder reactions. acs.org |

| Lewis Acid Catalysis | Can enhance the rate and selectivity of the reaction. |

| Solvent | The choice of solvent can influence reaction rates and selectivity. |

| Substituents | Electron-donating groups on the dienophile increase its reactivity in IEDDA reactions. wikipedia.org |

[2+2] Cycloaddition Pathways and Intermediate Analysis

The [2+2] cycloaddition of enol ethers like this compound, particularly with ketenes, serves as a powerful method for the synthesis of substituted cyclobutanones. lookchem.comacs.org These reactions are generally understood to proceed through a concerted, asynchronous mechanism. lookchem.com The high regioselectivity and stereoselectivity observed in many cases are attributed to this mechanistic pathway. lookchem.com

In the context of this compound, which is an acyclic enol ether, its reaction with ketenes can lead to highly substituted and enantioenriched cyclobutanones, especially when chiral auxiliaries are employed. lookchem.comacs.org The stereochemical information from the Z-enol ether is often retained, resulting in the formation of cis-cyclobutanones. acs.org

Intermediate analysis in these cycloadditions is crucial for understanding the reaction pathway. For instance, in electrocatalytic formal [2+2] cycloadditions between anodically activated aliphatic enol ethers and unactivated olefins, the formation of a cyclobutane (B1203170) radical cation intermediate has been proposed. acs.org The completion of the cyclobutane ring formation is thought to involve intramolecular electron transfer. acs.org

The reaction of acetylenic iminium salts with acyclic enol ethers results in a cycloaddition followed by an electrocyclic ring-opening sequence, indicating the formation of a cyclobutene (B1205218) iminium salt intermediate which then rearranges. thieme-connect.com

Table 1: Stereoselectivity in [2+2] Cycloaddition of Ketenes with Enol Ethers

| Ketene (B1206846) | Enol Ether | Product (Cyclobutanone) | Diastereoselectivity (dr) | Yield |

|---|---|---|---|---|

| Diphenylketene | Chiral Acyclic Enol Ether (1a) | 3a | 95:5 | 91% |

| Phenyl(methyl)ketene | Chiral Acyclic Enol Ether (1a) | 3b | 92:8 | >90% (NMR) |

| Ethyl(phenyl)ketene | Chiral Acyclic Enol Ether (1a) | 3c | 98:2 | >90% (NMR) |

Data sourced from a study on the [2+2]-cycloaddition of ketenes with chiral acyclic enol ethers. acs.org

Other Pericyclic Reactions and Reaction Mechanisms

Beyond [2+2] cycloadditions, this compound and similar enol ethers can participate in other pericyclic reactions, which are characterized by a cyclic transition state and concerted bond reorganization. fiveable.mescribd.comwomengovtcollegevisakha.ac.in These reactions include electrocyclic reactions and cycloadditions like the Diels-Alder reaction. womengovtcollegevisakha.ac.inmsu.edu

Electrocyclic Reactions: These intramolecular processes involve the formation of a ring and a new σ-bond at the expense of a π-bond. womengovtcollegevisakha.ac.inmsu.edu The reverse, electrocyclic ring-opening, is also possible. msu.edu For example, cyclobutenyl carbene complexes, which can be formed from [2+2] cycloadditions involving enol ethers, can undergo rapid electrocyclic ring-opening to form butadienyl carbene complexes. rsc.org The stereochemistry of this ring-opening is often highly selective, following conrotatory or disrotatory pathways as predicted by the Woodward-Hoffmann rules. rsc.org

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Electron-rich dienes react more efficiently with electron-poor dienophiles. meta-synthesis.com 1-Methoxy-1,3-butadiene, a related compound, reacts with acrylonitrile (B1666552) to yield the "ortho" regioisomer, a result that can be explained by Frontier Molecular Orbital (FMO) theory. scribd.commeta-synthesis.com Similarly, this compound can act as a dienophile, although its reactivity depends on the specific diene and reaction conditions. The reaction of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene with propyne (B1212725) iminium salts undergoes a [4+2] cycloaddition. thieme-connect.com

The mechanisms of these pericyclic reactions are governed by the principle of conservation of orbital symmetry, with the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species being crucial. fiveable.me

Rearrangement Reactions and Isomerization Pathways

Claisen Rearrangement Analogues and Mechanistic Elucidation

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a powerful tool for stereocontrolled carbon-carbon bond formation. oup.com The reaction proceeds through a concerted, intramolecular mechanism involving a highly ordered, six-membered cyclic transition state. libretexts.orgredalyc.org

For analogues involving this compound, an allyl group would need to be attached to the oxygen atom, forming an allyl vinyl ether. The rearrangement of such a substrate would be expected to follow the classic Claisen mechanism. The stereoselectivity of the Claisen rearrangement is a key feature, often proceeding through a chair-like transition state to minimize steric interactions. redalyc.org

Mechanistic studies have provided significant insight into the nature of the transition state. While traditionally viewed as a concerted process, the transition state can have a degree of polar character, and in some cases, may even involve zwitterionic intermediates, particularly in the Bellus-Claisen rearrangement which involves electrophilic ketenes. wikipedia.orgacs.org The use of Lewis acids or palladium(II) catalysts can influence the reaction mechanism and stereochemical outcome. oup.com For instance, Pd(II)-catalyzed rearrangements of crotyl enol ethers have shown an identical anti-diastereoselection, regardless of the geometry of the starting enol ether, which contrasts with the high stereospecificity of the thermal rearrangement. oup.com

Thermally Induced Rearrangements and Their Mechanistic Studies

Thermally induced rearrangements of enol ethers like this compound can lead to isomerization. For example, the isomerization of (Z)-1-methoxy-1-propene to the (E)-isomer can occur under thermal conditions. nist.gov Studies on related systems, such as the thermal rearrangement of organosilyl β-diketonates which possess an enol ether structure, suggest that these rearrangements can be facile, with the mechanism potentially involving a pentacoordinate intermediate. msu.edu

The isomerization of substituted propenyl ethers, such as the conversion of methyl chavicol to trans-anethole, has been studied using various catalysts. Strong basic sites on catalysts have been shown to facilitate high conversion and selectivity for the trans-isomer. While not a direct thermal rearrangement of this compound itself, these studies on analogous systems provide insight into the potential for and mechanistic aspects of isomerization in substituted propenyl ethers.

Palladium-Catalyzed Coupling Reactions of this compound

Heck Reactions: Regioselectivity and Ligand Effects

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. rsc.org When applied to enol ethers like this compound, the regioselectivity of the arylation (α- vs. β-arylation) is a critical aspect. For electron-rich olefins such as enol ethers, a mixture of α- and β-arylation products is often observed. diva-portal.org

The regioselectivity can be influenced by several factors, including the substrate, catalyst, and reaction conditions. acs.org For instance, a geminal bis(silane)-controlled oxidative Heck reaction of enol ethers with terminal alkenes has been shown to proceed with α,β-coupling regioselectivity. rsc.org In some cases, tandem isomerization/Heck coupling processes have been developed to control regioselectivity, allowing for either α- or β-arylation. acs.org

Ligand Effects: The choice of ligand on the palladium catalyst plays a crucial role in determining the outcome of the Heck reaction. cdnsciencepub.comresearchgate.net Bulky electron-donating phosphine (B1218219) ligands can lead to highly active, coordinatively unsaturated palladium complexes. cdnsciencepub.commdpi.com The nature of the ligand can influence the rate-limiting step of the catalytic cycle and the stability of the catalyst. researchgate.net For example, in the arylation of β-methoxystyrene, a tetraphosphane/palladium complex led to regioselective α-arylation. researchgate.net The electronic properties of the ligand can also affect the barriers for key steps like migratory insertion. researchgate.net Studies have shown that electron-donating substituents on the ligand can increase the insertion barrier, while electron-withdrawing groups can decrease it. researchgate.net The mechanism of the Heck reaction can also be influenced by the ligand system, with some systems proceeding through a neutral pathway while others may involve anionic palladium intermediates. diva-portal.orguwindsor.ca

Suzuki and Stille Coupling Analogs with Enol Ether Substrates

While direct Suzuki and Stille coupling reactions using this compound as the primary substrate are not extensively documented, the principles of these palladium-catalyzed cross-coupling reactions can be applied to analogous enol ether systems. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. chegg.comfishersci.chmt.com The Stille reaction follows a similar catalytic cycle but utilizes an organotin compound. jst.go.jpwikipedia.orgwiley-vch.de

For an enol ether like this compound to participate, it would typically be converted into a suitable derivative, such as a vinylboronic ester (for Suzuki coupling) or a vinylstannane (for Stille coupling). These derivatives can then couple with various organic halides or triflates.

Suzuki Coupling Analogs:

The general mechanism for a Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. mt.comrsc.org In the context of an enol ether analog, the reaction would proceed as follows:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X), forming a Pd(II) complex.

Transmetalation: The vinylboronic ester derived from this compound transfers its vinyl group to the palladium(II) complex, displacing the halide and forming a new organopalladium intermediate. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. uwindsor.caresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinylboronates

| Coupling Partner 1 (Boron Reagent) | Coupling Partner 2 (Halide) | Catalyst System | Base | Solvent | Typical Yield |

| (E)-1-Propenylboronic acid | Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

| (Z)-1-Propenylboronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High |

| Vinylboronic ester | Vinyl Triflate | PdCl₂(dppf) | Cs₂CO₃ | THF | Moderate to High |

Stille Coupling Analogs:

The Stille coupling is particularly valued for its tolerance of a wide array of functional groups. jst.go.jpnih.gov The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the use of an organostannane in the transmetalation step. wikipedia.orgwiley-vch.de A vinylstannane derived from this compound would react with an organic halide in the presence of a palladium catalyst. One of the main advantages of the Stille reaction is that it often does not require a base, although additives like copper(I) salts can sometimes accelerate the reaction. jst.go.jp

Table 2: Representative Conditions for Stille Coupling of Vinylstannanes

| Coupling Partner 1 (Stannane) | Coupling Partner 2 (Halide) | Catalyst System | Additive (Optional) | Solvent | Typical Yield |

| (E)-1-(Tributylstannyl)propene | Aryl Iodide | Pd(PPh₃)₄ | None | Toluene | High |

| (Z)-1-(Tributylstannyl)propene | Acyl Chloride | PdCl₂(PPh₃)₂ | None | THF | High |

| Vinylstannane | Vinyl Bromide | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | High |

Radical Reactions and Polymerization Initiation

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. For instance, an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used. The resulting initiator radical then adds to the double bond of a this compound monomer, forming a new, more stable monomer radical.

Propagation: The newly formed monomer radical adds to another this compound molecule, extending the polymer chain and regenerating the radical at the new chain end. libretexts.org This step repeats, leading to the rapid growth of the polymer chain. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate.

Termination: The growth of polymer chains is concluded by termination reactions, which destroy the radical active centers. libretexts.org Common termination mechanisms include:

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end group and another with an unsaturated end group.

The polymerization of vinyl ethers like this compound by conventional free radical methods can be challenging due to the electron-rich nature of the double bond, which makes it less susceptible to attack by typical radical initiators compared to monomers like styrene (B11656) or acrylates.

To overcome the limitations of conventional free radical polymerization and to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity, controlled radical polymerization (CRP) techniques are employed. swaminathansivaram.ingoogle.com

Atom Transfer Radical Polymerization (ATRP):

ATRP is a versatile CRP method based on a reversible redox process catalyzed by a transition metal complex, typically involving copper. researchgate.netrsc.org The mechanism establishes a dynamic equilibrium between active, propagating radicals and dormant species (alkyl halides). This equilibrium keeps the concentration of active radicals low, minimizing irreversible termination reactions. acs.orgcmu.edu

While direct ATRP of vinyl ethers is often difficult, modifications and specialized systems have been developed. For instance, macromonomers based on vinyl ethers can be polymerized via ATRP if they possess a group amenable to this method, like a methacrylate. acs.orgcmu.edu The general components of an ATRP system include:

Monomer: The vinyl ether or its derivative.

Initiator: An alkyl halide that provides the transferable halogen atom.

Catalyst: A transition metal salt, such as copper(I) bromide (CuBr).

Ligand: A compound, often a nitrogen-based ligand like bipyridine, that complexes with the metal salt to form the active catalyst. cmu.edu

Table 3: Key Components in a Typical ATRP System for Vinyl Ether Analogs

| Component | Example | Function |

| Monomer | Vinyl Ether Macromonomer | Building block of the polymer |

| Initiator | Ethyl 2-bromoisobutyrate | Source of dormant species and initial radical |

| Catalyst | Copper(I) Bromide (CuBr) | Mediates halogen atom transfer |

| Ligand | 4,4'-di-n-heptyl-2,2'-bipyridine | Solubilizes and activates the catalyst |

| Solvent | Diphenyl ether | Reaction medium |

Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization:

RAFT is another powerful CRP technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. boronmolecular.comacs.orgresearchgate.net The control in RAFT polymerization is achieved by adding a specific chain transfer agent (a RAFT agent), typically a thiocarbonylthio compound, to a conventional free radical polymerization system. boronmolecular.com

The RAFT mechanism involves a series of reversible addition-fragmentation equilibria. The propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the RAFT agent, which can then initiate polymerization. This rapid exchange process ensures that most polymer chains grow at a similar rate.

The choice of RAFT agent is crucial and depends on the monomer being polymerized. researchgate.net For vinyl ethers, specific RAFT agents are required to achieve good control over the polymerization.

Table 4: Common RAFT Agents and Polymerization Components

| RAFT Agent Type | Example RAFT Agent | Initiator | Monomer Type |

| Dithiobenzoate | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Styrenes, Acrylates |

| Dithiocarbamate | Cyanomethyl dodecyl trithiocarbonate | V-70 | Vinyl Acetates, N-vinylpyrrolidone |

| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | AIBN | Acrylates, Methacrylates |

Theoretical and Computational Chemistry Studies of 1 Methoxy 1 Propene

Electronic Structure Calculations and Reactivity Descriptors

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-methoxy-1-propene (B1630363), these calculations reveal how the interplay between the methoxy (B1213986) group (-OCH₃) and the propene double bond (C=C) governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity in chemical reactions. chemicalpapers.comlibretexts.org

In this compound, the oxygen atom of the methoxy group donates electron density to the double bond through resonance. This has a significant effect on the frontier orbitals. The donation of electron density raises the energy of the HOMO, making the molecule more nucleophilic than a simple alkene like propene. The HOMO is expected to have significant electron density on the carbon atom beta to the oxygen, making this the primary site for electrophilic attack.

Table 1: Calculated HOMO-LUMO Gaps for Representative Alkenes (Note: These values are for illustrative purposes to show electronic trends. The exact values for this compound would require specific calculations.)

| Molecule | Calculated HOMO-LUMO gap (eV) |

|---|---|

| Ethylene | 7.76 |

| Propene | 7.55 |

| This compound (estimated) | <7.55 |

Data for Ethylene and Propene from reference oregonstate.edu. The value for this compound is an estimate based on the electron-donating effect of the methoxy group, which is known to decrease the gap compared to unsubstituted alkenes.

The methoxy group's electron-donating nature is expected to decrease the HOMO-LUMO gap in this compound compared to propene, thereby increasing its reactivity toward electrophiles.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is key to understanding its reactivity. An electrostatic potential map (MEP) is a computational tool that visualizes the charge distribution on the molecule's surface. researchgate.net On an MEP map, regions of high electron density (negative potential), which are susceptible to electrophilic attack, are typically colored red. youtube.comresearchgate.net Conversely, regions of low electron density (positive potential), which are prone to nucleophilic attack, are colored blue. youtube.comresearchgate.net

For this compound, the MEP map would show a region of high electron density (red) around the oxygen atom due to its lone pairs. This negative potential would also extend to the double bond, particularly the β-carbon, due to resonance. This confirms the nucleophilic nature of the C=C double bond. The hydrogen atoms of the methyl groups would exhibit a slightly positive potential (blue or green), as is typical. researchgate.net Such a map is invaluable for predicting how this compound will interact with other molecules. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Derivations for Enol Ethers

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity or biological activity. lmu.dethieme-connect.de For enol ethers, QSAR studies have been instrumental in creating quantitative scales of nucleophilicity.

Kinetic studies on the reactions of various silyl (B83357) enol ethers with reference electrophiles have allowed for the determination of second-order rate constants. These data are then used to derive nucleophilicity parameters (N) and susceptibility parameters (sN) based on the linear free energy relationship log k = sN(N + E), where E is the electrophilicity parameter of the reaction partner. mdpi.com This approach has demonstrated that the reactivity of enol ethers is significantly higher than that of simple alkenes but lower than that of the corresponding enamines or metal enolates. mdpi.com The qualitative reactivity ranking is generally: metal enolate > enamine > enol ether. mdpi.com A quantitative comparison reveals that enamines are roughly 10⁷ times more reactive than analogous silyl enol ethers. mdpi.com

Table 2: Nucleophilicity Parameters for Selected Silyl Enol Ethers in Acetonitrile at 20 °C

| Silyl Enol Ether | N | sN |

|---|---|---|

| 1-(Trimethylsiloxy)styrene | 11.23 | 0.88 |

| 1-Phenyl-2-(trimethylsiloxy)propene | 8.32 | 0.94 |

| 1-(Trimethylsiloxy)indene | 14.12 | 0.82 |

| 2-(Trimethylsiloxy)indene | 10.37 | 0.89 |

Data sourced from reference mdpi.com. These parameters provide a quantitative measure of the nucleophilic reactivity of these enol ethers.

These QSAR studies are crucial for predicting the reactivity of other enol ethers, including this compound, and for the rational design of synthetic strategies.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including intermediates and transition states. This is crucial for understanding reaction mechanisms in detail.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic reactions. mdpi.comacs.org For a reaction involving this compound, such as an acid-catalyzed hydrolysis or a cycloaddition, DFT calculations can be used to determine the geometries and energies of all reactants, intermediates, transition states, and products.

For example, in the electrophilic addition of an acid (H-X) to this compound, DFT would be used to model the initial formation of a carbocation intermediate and the subsequent nucleophilic attack. The calculations would provide the activation energy for each step, identifying the rate-determining step of the reaction. osti.gov DFT studies on the ammoxidation of propene have shown that the initial hydrogen abstraction from the methyl group is the rate-limiting step, with a calculated activation energy of 27.3 kcal/mol. nih.gov Similar detailed energy profiles can be constructed for any proposed reaction mechanism of this compound, providing deep mechanistic insights.

Ab Initio Molecular Dynamics Simulations of Reactivity

While DFT calculations on stationary points provide a static picture of a reaction, ab initio molecular dynamics (AIMD) simulations offer a dynamic view. researchgate.net AIMD generates trajectories by calculating the forces on the atoms "on the fly" from electronic structure theory, allowing the simulation of chemical processes in condensed phases and at finite temperatures. researchgate.net This method is particularly useful for studying reactions where solvent effects or complex dynamic motions are important. nsf.gov

For this compound, an AIMD simulation could be used to study its reactivity in an explicit solvent, such as water or methanol (B129727). For instance, in an acid-catalyzed hydrolysis, AIMD could reveal the specific role of individual solvent molecules in stabilizing the transition state and facilitating proton transfer. nsf.gov Studies on similar systems, like the reactions of silyl enol ethers or the keto-enol tautomerism of acetone, have demonstrated the power of AIMD to uncover complex, dynamic mechanisms that would be missed by static calculations alone. nsf.gov These simulations can reveal the formation of transient hydrogen-bonded networks that are crucial for the reaction mechanism. nsf.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Trimethylsiloxy)cyclohexene |

| 1-(Trimethylsiloxy)indene |

| 1-(Trimethylsiloxy)styrene |

| 1,3-Butadiene |

| 1-Phenyl-2-(trimethylsiloxy)propene |

| 2-(Trimethylsiloxy)indene |

| Acetone |

| Ethylene |

Solvation Effects and Explicit Solvent Models in Reaction Dynamics

The study of chemical reactions in solution requires an accurate description of the solvent's influence on the reacting species. Computational chemistry models the solvent environment through two primary approaches: implicit and explicit solvent models. mdpi.comtum.de

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), treat the solvent as a continuous dielectric medium. readthedocs.iorsc.org This approach is computationally efficient and can capture bulk electrostatic effects, but it often fails to account for specific solute-solvent interactions like hydrogen bonding or local fluctuations in solvent density, which can be critical for accurate reaction dynamics. readthedocs.iorsc.org For instance, studies on various ionic reactions have shown that implicit solvent models can be inadequate for predicting product mixtures that arise from the dynamics of the reaction.

Explicit solvent models provide a more detailed, atomistic representation by including individual solvent molecules in the simulation. osti.gov This can be done through hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute is treated with a high level of quantum theory and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. rsc.org While more computationally demanding, this approach allows for the direct simulation of specific interactions, such as hydrogen bonds between the ether oxygen of this compound and protic solvent molecules like water or methanol.

For a reaction involving this compound, explicit solvent models are crucial for accurately modeling the transition state (TS). The solvent molecules can stabilize the TS through specific interactions, lowering the activation barrier compared to gas-phase calculations or implicit models. rsc.org Research on the Claisen rearrangement of allyl vinyl ether, a structurally related compound, demonstrated that aqueous acceleration was due to a combination of electric polarization and specific hydrophilic interactions within the first hydration shell. umn.edu Similarly, a study on substituted tetramethylenes showed that including even a single explicit methanol molecule could switch the fundamental electronic character of the intermediate from a diradical to a zwitterion, highlighting the dramatic effect of specific solute-solvent interactions. acs.org

Molecular dynamics simulations using explicit solvent models can reveal how the solvent shell reorganizes during a reaction, influencing reaction rates and selectivity. For this compound, this would be essential for studying reactions like acid-catalyzed hydrolysis or electrophilic additions, where the solvent can act as a reactant, catalyst, or simply a spectator that modulates reactivity through solvation.

Conformational Analysis and Stereoisomerism

This compound exists as stereoisomers due to the presence of a double bond. The (E)- and (Z)-isomers (also referred to as trans- and cis-isomers, respectively) arise from the restricted rotation around the C=C double bond and have distinct spatial arrangements and properties. libretexts.org Beyond this geometric isomerism, the molecule also possesses rotational isomers (conformers) due to rotation around single bonds, primarily the C-O and C-C single bonds. The study of these different spatial arrangements and the energy changes associated with them is known as conformational analysis.

The two primary rotational degrees of freedom in this compound are:

Rotation around the C(alkene)-O bond (defining the orientation of the methyl group relative to the double bond).

Rotation around the C(alkene)-C(methyl) bond.

These rotations give rise to various conformers, the relative stability of which is determined by a balance of steric hindrance and subtle electronic effects like hyperconjugation. researchgate.net Computational methods are essential for identifying the stable conformers and the energy barriers that separate them.

To explore the conformational landscape of this compound, potential energy surface (PES) scans are performed using quantum mechanical methods. wipo.int A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the remaining geometry at each step to calculate the corresponding energy. acs.org

For this compound, one-dimensional PES scans would be conducted for the rotation around the C=C-O-C and C=C-C-H dihedral angles for both the (E)- and (Z)-isomers. These scans reveal the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states for interconversion between conformers. ncsu.edu Studies on related molecules like anethole (B165797) and methoxy-cycloheptatrienes have successfully used this method to identify the most stable conformations and determine rotational energy barriers. acs.orgacs.org

A hypothetical one-dimensional PES scan for the rotation of the methoxy group in (E)-1-methoxy-1-propene is shown below. The energy profile would likely show two stable conformers, one where the methyl group is syn-periplanar to the double bond and another where it is anti-periplanar, with the stability influenced by steric interactions between the methyl groups.

Table 1: Hypothetical Relative Energies of (E)-1-methoxy-1-propene Conformers from a PES Scan Illustrative data based on typical rotational barriers in similar ethers.

| Conformer | Dihedral Angle (C=C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| I | ~0° | 0.0 | Global Minimum (syn-periplanar) |

| TS1 | ~90° | ~3.5 | Rotational Barrier |

| II | 180° | ~1.5 | Local Minimum (anti-periplanar) |

In the condensed phase, molecules of this compound interact with each other through non-covalent forces, including van der Waals interactions and dipole-dipole interactions arising from the polar C-O bond. These interactions govern the bulk properties of the liquid and can lead to molecular aggregation.

Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena. mdpi.com In an MD simulation, a system containing many molecules of this compound (and solvent, if applicable) is modeled over time by solving Newton's equations of motion. This allows for the study of the dynamic behavior of molecular aggregation.

The simulations can predict how molecules orient themselves with respect to their neighbors. For this compound, one might expect loose aggregates where the polar ether groups are oriented to maximize favorable dipole-dipole interactions, while the nonpolar propenyl groups interact via weaker dispersion forces. The presence of π-π stacking interactions, common in aromatic systems, is not expected to be a dominant factor for this compound, but weak interactions involving the double bond's π-system are possible. rsc.org Computational studies on the aggregation of other polar molecules have shown how these interactions lead to the formation of specific structural motifs in the liquid state. amu.edu.pl

Potential Energy Surface Scans for Rotational Isomers

Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational quantum chemistry can predict spectroscopic properties like vibrational frequencies (IR/Raman) and NMR chemical shifts with high accuracy. These predictions are invaluable for interpreting experimental spectra, especially for transient species or complex mixtures generated during a chemical reaction, thereby providing mechanistic insights. mdpi.com

Vibrational spectroscopy (FTIR and Raman) is a key technique for monitoring reaction progress by tracking the disappearance of reactant peaks and the appearance of product peaks. acs.org Density Functional Theory (DFT) calculations can compute the harmonic vibrational frequencies and intensities for a given molecule, which aids in the assignment of experimental spectral bands to specific molecular motions (stretching, bending, etc.). mdpi.com

For this compound, key vibrational modes can be computationally predicted to serve as spectroscopic markers. For instance, in a reaction where the C=C double bond is consumed (e.g., hydrogenation or addition), the disappearance of the characteristic C=C stretching frequency would be a clear indicator of reaction progress.

Table 2: Predicted Characteristic Vibrational Frequencies for (E)-1-Methoxy-1-propene Illustrative frequencies based on DFT calculations for similar alkenes and ethers.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Importance for Reaction Monitoring |

|---|---|---|

| C-H stretch (alkene) | 3000-3100 | Monitors changes at the double bond. |

| C-H stretch (alkyl) | 2850-3000 | Generally present in reactants and products. |

| C=C stretch | 1650-1680 | Key marker for the presence of the propenyl group. |

| C-O-C stretch (asymmetric) | 1080-1150 | Monitors the integrity of the ether linkage. |

| C-H out-of-plane bend (trans-alkene) | 960-980 | Characteristic band for the (E)-isomer. |

By calculating the vibrational spectra of reactants, intermediates, transition states, and products, a complete picture of the reaction can be developed. This allows for the identification of transient species that may not be directly observable in high concentrations but whose presence is indicated by subtle changes in the experimental spectrum.

NMR spectroscopy is a primary tool for structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts using computational methods, particularly DFT, has become a standard practice for confirming molecular structures and assigning signals in complex spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations. acs.org

For a reaction mixture containing this compound, its isomers, and potential products or side-products, the experimental NMR spectrum can be highly convoluted. Computational predictions can help deconvolute these spectra. escholarship.org The process involves:

Determining the stable conformers for each potential species in the mixture. acs.org

Calculating the NMR shielding constants for each conformer.

Averaging these shielding constants based on the Boltzmann population of the conformers.

Converting the calculated shieldings to chemical shifts by referencing against a standard like Tetramethylsilane (TMS). nih.gov

This workflow can accurately predict the chemical shifts for each compound likely to be in the mixture, allowing for confident identification and quantification of the components. escholarship.org DFT calculations have been shown to predict ¹H chemical shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm. mdpi.com Such accuracy is often sufficient to distinguish between different isomers, for example, the (E)- and (Z)-isomers of this compound, which would exhibit distinct chemical shifts for the vinylic and methyl protons and carbons due to their different chemical environments. researchgate.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-1-methoxy-1-propene Illustrative data based on DFT calculations and known chemical shift ranges for similar structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃-C= | 1.60 | 10.5 |

| =CH-C | 4.45 | 100.2 |

| =CH-O | 6.20 | 145.8 |

| O-CH₃ | 3.50 | 56.1 |

1 Methoxy 1 Propene As a Versatile Synthetic Synthon in Organic Transformations

Role in C-C Bond Formation Methodologies

The enolate character of 1-methoxy-1-propene (B1630363) and its silyl (B83357) ether counterpart makes them excellent nucleophiles for the formation of carbon-carbon bonds, a fundamental operation in organic synthesis. They provide a direct route to propionate-containing structures, which are common motifs in many natural products and pharmaceuticals.

Michael Additions and Related Conjugate Additions

The reaction proceeds through three main steps: 1) activation of the Michael acceptor by the Lewis acid, 2) nucleophilic attack of the silyl enol ether onto the β-carbon of the activated acceptor, and 3) tautomerization and silyl group transfer to generate a new silyl enol ether product. nih.gov The choice of Lewis acid can influence reaction efficiency. acs.orgbeilstein-journals.org This methodology provides a powerful tool for constructing complex acyclic and cyclic systems.

| Michael Acceptor | Silyl Enol Ether | Catalyst | Product | Yield (%) | Ref |

| Cyclohexenone | 1-Methoxy-1-(trimethylsilyloxy)propene | TiCl₄ | Methyl 3-(2-oxocyclohexyl)propanoate | 90 | msu.edu |

| Methyl vinyl ketone | 1-Methoxy-1-(trimethylsilyloxy)propene | TiCl₄ | Methyl 4-acetyl-5-oxohexanoate | 85 | acs.org |

| Chalcone | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | 4Å MS | Methyl 2,2-dimethyl-3-(1,3-diphenyl-3-oxopropyl)propanoate | 88 | acs.org |

| Nitrostyrene | 1-Trimethylsilyloxycyclohexene | TiCl₄ | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | 85-95 | researchgate.net |

Aldol-Type Condensations and Related Reactions

In a reaction analogous to the Michael addition, silyl enol ethers like 1-methoxy-1-(trimethylsilyloxy)propene are key nucleophiles in the Mukaiyama aldol (B89426) reaction. chemsrc.com This transformation allows for the carbon-carbon bond formation between a silyl enol ether and a carbonyl compound (an aldehyde or ketone), catalyzed by a Lewis acid. rsc.org The reaction is highly valued for its ability to create β-hydroxy esters, which are prevalent structural motifs. wikipedia.org

The reaction mechanism involves the activation of the aldehyde or ketone by coordination to the Lewis acid, followed by the nucleophilic addition of the silyl enol ether to the carbonyl carbon. A subsequent workup step removes the silyl group to reveal the β-hydroxy ester. The geometry of the silyl enol ether ((E) or (Z)) and the choice of catalyst and reaction conditions can control the diastereoselectivity of the reaction, leading to either syn or anti aldol products. chemsrc.com

| Aldehyde | Silyl Enol Ether | Catalyst | Product (Major Diastereomer) | Yield (%) | Ref |

| Benzaldehyde | (E)-1-Methoxy-1-(trimethylsilyloxy)propene | BF₃·OEt₂ | Methyl 3-hydroxy-2-methyl-3-phenylpropanoate (anti) | 87 | chemsrc.com |

| Isobutyraldehyde | (E)-1-Methoxy-1-(trimethylsilyloxy)propene | SnCl₄ | Methyl 3-hydroxy-2,4-dimethylpentanoate (anti) | 79 | chemsrc.com |

| Benzaldehyde | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | [((R)-BINAP)Pt(μ-OH)]₂·2OTf | Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 86 | researchgate.net |

| Benzaldehyde | 1-Phenyl-1-trimethylsilyloxyethene | Dicationic Pd-complex | 3-Hydroxy-1,3-diphenylpropan-1-one | 99 | masterorganicchemistry.com |

Enantioselective Alkylations and Arylations

The development of asymmetric variants of C-C bond formation is a major goal in modern organic synthesis. Enantioselective alkylation and arylation of propionate (B1217596) synthons, such as this compound derivatives, provide access to valuable chiral building blocks. A significant application is the synthesis of α-arylpropionates, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens". acs.org

Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for the α-arylation of ester enolates. acs.org In these reactions, the silyl ketene (B1206846) acetal (B89532) derived from a propionate ester reacts with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The use of chiral phosphine (B1218219) ligands allows the reaction to proceed with high enantioselectivity, affording the desired α-aryl ester in high yield and enantiomeric excess (ee). tudublin.ie This approach represents a direct and efficient route to optically active profens and related structures.

| Aryl Halide | Silyl Ketene Acetal | Catalyst / Ligand | Product (α-Aryl Ester) | Yield (%) | ee (%) | Ref |

| 4-Bromoisobutylbenzene | Silyl ketene acetal of tert-butyl propionate | Pd(dba)₂ / P(t-Bu)₃ | tert-Butyl 2-(4-isobutylphenyl)propanoate (Ibuprofen tert-butyl ester) | 89 | N/A | acs.org |

| 2-Bromo-6-methoxynaphthalene | Silyl ketene acetal of tert-butyl propionate | Pd(dba)₂ / Carbene Ligand | tert-Butyl 2-(6-methoxynaphthalen-2-yl)propanoate (Naproxen tert-butyl ester) | 98 | N/A | acs.org |

| 4-Bromoanisole | Silyl ketene acetal of ethyl propionate | Pd(OAc)₂ / Chiral Biarylphosphine | Ethyl 2-(4-methoxyphenyl)propanoate | 90 | 90 | tudublin.ie |

| 1-Bromonaphthalene | Silyl ketene acetal of ethyl propionate | Pd(OAc)₂ / Chiral Biarylphosphine | Ethyl 2-(naphthalen-1-yl)propanoate | 92 | 96 | tudublin.ie |

Applications in Heterocyclic Synthesis

Beyond acyclic C-C bond formation, enol ethers like this compound are instrumental in constructing heterocyclic rings, which form the core of countless natural products and biologically active molecules.

Pyran and Dihydropyran Formation via Cyclization Reactions

The pyran and dihydropyran motifs are common in carbohydrates and many natural products. nih.gov Enol ethers are excellent reaction partners in their synthesis, most notably through the hetero-Diels-Alder reaction and the Prins cyclization. acs.orgnih.gov

In the inverse-electron-demand hetero-Diels-Alder reaction, an electron-rich alkene (dienophile), such as this compound, reacts with an electron-poor 1-oxa-1,3-diene (e.g., an α,β-unsaturated ketone or aldehyde). nih.govacs.orgnih.gov This [4+2] cycloaddition directly furnishes a dihydropyran ring with a high degree of regio- and stereocontrol. organic-chemistry.org The reaction is often promoted by Lewis acids, which lower the energy of the diene's lowest unoccupied molecular orbital (LUMO), accelerating the reaction. chim.it

Alternatively, the Prins cyclization involves the acid-catalyzed reaction between an aldehyde and an alkene. nih.govresearchgate.net When a homoallylic alcohol is used, the reaction can be directed to form tetrahydropyrans. Methodologies using enol ethers as the alkene component have also been developed to afford substituted dihydropyrans stereo- and regioselectively. chemsrc.com

| Diene / Aldehyde | Enol Ether (Dienophile) | Catalyst / Conditions | Product | Yield (%) | Ref |

| (E)-Benzaldehyde | 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene) | ZnCl₂ | 2-Methoxy-4-phenyl-3,4-dihydro-2H-pyran-4-ol | 80 | nih.gov |

| Acrylaldehyde | 1-Methoxybutadiene | Thermal | 2-Methoxy-3,6-dihydro-2H-pyran | High | organic-chemistry.org |

| 4-Chlorobenzaldehyde (as acrylyl enol ether) | This compound moiety | TMSOTf | Substituted 5,6-dihydro-2H-pyran-2-acetate | 72 | chemsrc.com |

| (S)-pent-4-en-2-ol with Acrylyl Chloride | Forms internal acrylyl enol ether | TMSOTf | (+)-Civet Cat Compound Precursor | 75 | chemsrc.com |

Furan and Dihydrofuran Synthesis from Enol Ethers

Furan rings are another fundamental heterocyclic motif found in a vast array of natural and synthetic compounds. Enol ethers, including acyclic variants like this compound, can serve as precursors to furans and their partially saturated dihydrofuran analogues through various cyclization strategies.

One effective method is the manganese(III)-promoted oxidative cycloaddition of β-dicarbonyl compounds to enol ethers. This reaction proceeds under mild conditions to generate substituted 1-alkoxy-1,2-dihydrofurans. These intermediates can then be readily converted to the corresponding aromatic furans via acid-catalyzed elimination of the alcohol. This two-step sequence provides a flexible route to polysubstituted furans that might be difficult to access through other means. Other methods include tandem sequences involving Michael additions followed by intramolecular cyclization or transition-metal-catalyzed cycloisomerizations. researchgate.net

| Enol Ether | β-Dicarbonyl Compound | Reagent / Conditions | Product | Yield (%) | Ref |

| 1-Methoxycyclohexene | Ethyl acetoacetate | 1) Mn₃O(OAc)₇, AcOH; 2) H⁺ | Ethyl 2-methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | 79 (overall) | |

| 2-Methoxypropene (B42093) | Acetylacetone | 1) Mn₃O(OAc)₇, AcOH; 2) H⁺ | 3-Acetyl-2,5-dimethylfuran | 72 (overall) | |

| 1-Methoxycyclohexene | Dimedone | 1) Mn₃O(OAc)₇, AcOH; 2) H⁺ | 3,6,6-Trimethyl-4,5,6,7-tetrahydrobenzofuran-4-one | 70 (overall) | |

| Enol ether-tethered propargylic ester | (internal) | AuCl(IPr)/AgSbF₆ | Substituted Dihydrofuran/Furan | 65-96 |

Nitrogen and Sulfur Heterocycle Preparations

The synthesis of nitrogen- and sulfur-containing heterocycles is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. ijarst.in this compound, as a reactive enol ether, can participate in various cycloaddition and condensation reactions to form these important ring systems.

While direct, widespread applications of this compound in complex heterocycle synthesis are not extensively documented, its reactivity pattern suggests potential utility. For instance, its electron-rich double bond can react with suitable dienophiles in hetero-Diels-Alder reactions to construct six-membered heterocycles. The synthesis of nitrogen and sulfur heterocycles often involves the reaction of precursor molecules with reagents containing these heteroatoms, followed by cyclization. ijarst.in

In one study, while attempting a one-pot tandem enyne cross metathesis–cyclization reaction for the synthesis of 1,2,3-substituted pyrroles, 1-methoxypropene was found to be unreactive towards cross metathesis due to steric hindrance. acs.org This highlights a limitation in its application for certain catalytic cycles aimed at nitrogen heterocycle synthesis.

However, the general strategies for forming nitrogen and sulfur heterocycles often rely on building blocks that can introduce specific functionalities. ijarst.inmdpi.com For example, the synthesis of complex, multi-ring heterocyclic systems has been achieved by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) rings. mdpi.com The fundamental reactivity of enol ethers like this compound could be harnessed in custom-designed synthetic routes where its specific electronic and steric properties are advantageous.

Further research could explore the utility of this compound in reactions such as [4+2] or [3+2] cycloadditions with nitrogen- or sulfur-containing partners to yield novel heterocyclic scaffolds. The development of new catalytic systems may also overcome existing limitations, such as the steric hindrance observed in metathesis reactions. acs.org

As a Masked Carbonyl Equivalent in Multistep Synthesis

In the strategic planning of complex organic syntheses, the concept of a "masked" functional group is crucial. wikipedia.org A masked functional group is a temporary modification of a reactive group to prevent it from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org this compound serves as an effective masked equivalent of a propionaldehyde (B47417) enolate, a key nucleophilic building block.

The enol ether functionality is generally stable to basic and nucleophilic conditions under which a free aldehyde or ketone would react. wikipedia.orgtcichemicals.com This allows for transformations to be carried out on other parts of the molecule without affecting the latent carbonyl group.

The use of protecting groups is a fundamental strategy in multistep organic synthesis, enabling the selective transformation of one functional group in the presence of others. wikipedia.orgorganic-chemistry.org A protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removed in high yield when its protective function is no longer needed. organic-chemistry.orgtcichemicals.com

This compound itself is not a protecting group in the classical sense but is a reagent used to introduce a protected form of a carbonyl group. The vinyl ether moiety can be considered a protected enol. The true utility of this compound as a masked carbonyl equivalent lies in its reactions to form more stable protected intermediates, which are then carried through a synthesis.

The deprotection step, which unmasks the carbonyl functionality, is typically achieved by acidic hydrolysis. wikipedia.orgtcichemicals.com The vinyl ether linkage is susceptible to cleavage under aqueous acidic conditions, which protonates the double bond and leads to the formation of a hemiacetal that rapidly hydrolyzes to the corresponding carbonyl compound (propanal) and methanol (B129727).

| Protecting Group Strategy | Formation | Stability | Deprotection |

| Enol Ether (from which other groups are derived) | Reaction of a suitable precursor with a methoxypropene-derived reagent. | Stable to bases, organometallics, hydrides. organic-chemistry.org | Acidic hydrolysis. tcichemicals.comorganic-chemistry.org |

This table illustrates the general principle of using functionalities derived from reagents like this compound within a protecting group strategy.

This compound is a direct precursor to the propanal homoenolate anion equivalent. Upon deprotonation at the C-3 position (the methyl group), it can generate a nucleophilic species that reacts with electrophiles. Subsequent hydrolysis of the enol ether product reveals the propanal-derived structure. This strategy allows for the construction of carbon skeletons that would be difficult to achieve with the free aldehyde due to its propensity for self-condensation and other side reactions under basic conditions.

More broadly, enol ethers are key synthons. For example, the related compound 3-methoxy-1-(tributylstannyl)-1-propene has been described as a versatile vinyltin (B8441512) synthon, highlighting the utility of substituted propene derivatives in organic synthesis. acs.org These reagents function as three-carbon building blocks for the introduction of a propanal or propanoic acid fragment. acs.org

The table below summarizes the role of this compound as a synthetic equivalent.

| Target Carbonyl | Synthetic Equivalent | Key Reaction | Product after Deprotection |

| Propanal | This compound | Nucleophilic addition of its lithiated form to an electrophile. | A γ-functionalized propanal derivative. |

| Acetaldehyde | (Not a direct equivalent) | N/A | N/A |

While this compound is specifically a synthon for propanal derivatives, related vinyl ethers or other masked carbonyl equivalents are used for acetaldehyde. The principle remains the same: using a stable precursor to perform reactions that are incompatible with the target aldehyde.

Protecting Group Strategies and Deprotection Methodologies

Strategic Use in Total Synthesis of Complex Natural Products and Pharmaceuticals

The total synthesis of complex molecules like natural products and pharmaceuticals is a significant driver for the development of new synthetic methods and strategies. sci-hub.seresearchgate.net The efficient construction of intricate molecular architectures often relies on the use of versatile building blocks that can introduce specific fragments with high stereochemical control. sci-hub.seresearchgate.net

This compound has been utilized as a key building block in the synthesis of complex molecules. Its value lies in its ability to participate in stereocontrolled reactions, establishing new chiral centers in the target molecule.

A notable example is its use in a [2+2] cycloaddition reaction. In a synthetic approach towards the antibacterial natural product furanomycin, 2-methoxy-propene (an isomer of this compound) was reacted with methyl 2-acetamidoacrylate in the presence of the Lewis acid methyl aluminoxane (MAO). preprints.org This reaction produced a single isomer of the resulting substituted cyclobutane (B1203170) in 60% yield, demonstrating the potential for high stereoselectivity in cycloadditions involving enol ethers. preprints.org Such cyclobutane intermediates are valuable precursors that can be elaborated into more complex ring systems found in natural products.

The ability to control stereochemistry is paramount in total synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. researchgate.net The use of chiral catalysts or auxiliaries in conjunction with building blocks like this compound allows for the enantioselective synthesis of desired products.

The transformation of simple, achiral starting materials into complex, enantiomerically pure intermediates is a central challenge in modern organic synthesis. researchgate.net this compound and its derivatives can serve as precursors to such chiral intermediates.

For instance, the addition of nucleophiles to activated enol ethers, or the reaction of lithiated this compound with chiral electrophiles, can generate products with new stereocenters. These products can then be carried forward in a synthetic sequence. The development of asymmetric reactions that utilize simple alkenes and their derivatives is a major area of research. researchgate.net For example, enantioselective diacetoxylation reactions have been developed for terminal alkenes, including challenging substrates like 1-propene, providing access to synthetically useful chiral 1,2-diols. researchgate.net

While direct examples detailing the conversion of this compound into a specific chiral intermediate for a pharmaceutical agent are not abundant in the provided search results, its role as a versatile three-carbon synthon is clear. Its chemical properties make it a suitable substrate for a variety of stereoselective transformations, which are essential for the construction of chiral building blocks in advanced synthesis. For example, in the synthesis of agroclavine (B1664434) I, the related synthon 1-methoxy-1-(trimethylsilyloxy)propene was utilized as a key building block. acs.org

Advanced Spectroscopic and Mechanistic Probes in Research on 1 Methoxy 1 Propene

In Situ Reaction Monitoring Using Advanced Spectroscopic Techniques